molecular formula C13H9FO3 B1329925 4-Fluoro-3-phenoxybenzoic acid CAS No. 77279-89-1

4-Fluoro-3-phenoxybenzoic acid

Cat. No. B1329925
CAS RN: 77279-89-1
M. Wt: 232.21 g/mol
InChI Key: VLXNXMTVRWIUJZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-phenoxybenzoic acid is a compound that is structurally related to several research subjects in the provided papers. While the papers do not directly discuss 4-Fluoro-3-phenoxybenzoic acid, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For instance, the synthesis of 4-Fluoro-3-phenoxybenzaldehyde was achieved through a Sommelet reaction, involving chlorination and further reactions to yield the desired product with high purity . Similarly, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from a related benzoic acid derivative involved multiple steps including nitration, esterification, and hydrolysis, resulting in a high overall yield . These methods suggest that the synthesis of 4-Fluoro-3-phenoxybenzoic acid could also involve multi-step reactions with careful control of conditions to achieve high purity and yield.

Molecular Structure Analysis

The molecular structure and vibrational properties of compounds similar to 4-Fluoro-3-phenoxybenzoic acid have been studied using techniques such as X-ray diffraction and vibrational spectroscopy. For example, the structural and conformational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed, revealing planar carbonyl and thiourea groups stabilized by intramolecular hydrogen bonding . This suggests that 4-Fluoro-3-phenoxybenzoic acid may also exhibit specific conformational features influenced by its functional groups and intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzoic acids can be inferred from studies on similar compounds. The anaerobic transformation of phenol to benzoate via para-carboxylation using fluorinated analogues indicates that the introduction of a carboxyl group occurs para to the phenolic hydroxyl group . This suggests that the chemical reactions involving 4-Fluoro-3-phenoxybenzoic acid may also proceed through specific regioselective pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Fluoro-3-phenoxybenzoic acid can be deduced from their synthesis and structural analysis. For instance, the solid-state chemistry of organic polyvalent iodine compounds and their topotactic transformations provide insights into the stability and reactivity of aromatic compounds under various conditions . Additionally, the luminescence studies of lanthanide complexes with 4-fluorobenzoic acid reveal the potential photophysical properties that could be expected from 4-Fluoro-3-phenoxybenzoic acid, such as fluorescence under ultraviolet excitation .

Scientific Research Applications

Synthesis and Insecticidal Activity

4-Fluoro-3-phenoxybenzoic acid plays a significant role in the synthesis of certain chemical compounds. For example, it is a precursor in the synthesis of 1,3,4-oxadiazoles, which have demonstrated low insecticidal activity against various crop pests (Mohan et al., 2004).

Environmental and Biodegradation Studies

This compound is also relevant in environmental and biodegradation studies. Research has explored its role as a metabolite in the degradation of certain insecticides and its transformation in various biological and environmental processes. For example, studies on anaerobic transformation of phenol to benzoate have used fluorinated analogues like 4-fluoro-3-phenoxybenzoic acid to elucidate the mechanism of transformation (Genthner, Townsend, & Chapman, 1989). Additionally, its presence has been used to facilitate the detection of the formation of 4-hydroxybenzoate and benzoate from phenol in methanogenic consortia (Londry & Fedorak, 1993).

Detection and Analysis

Another significant application of 4-fluoro-3-phenoxybenzoic acid is in the field of analytical chemistry, particularly in the detection and analysis of various substances. It has been identified as a characteristic urinary marker for cyfluthrin exposure, a type of pyrethroid, in human urine samples. This is significant for monitoring occupational exposure to certain insecticides (Kühn et al., 1996).

Biochemical Studies

Research has also included the use of 4-fluoro-3-phenoxybenzoic acid in biochemical studies. For example, it has been used in studies to understand the metabolism of certain compounds by specific bacterial strains. This includes the identification and characterization of a Pseudomonas strain capable of metabolizing phenoxybenzoates, where 4-fluoro-3-phenoxybenzoic acid was used to study the metabolism of diaryl ether compounds (Topp & Akhtar, 1991).

Synthesis of New Molecules

The compound is also integral in the synthesis of new biologically active molecules. It has been used as a pharmacophore in the synthesis of new antibacterial agents, demonstrating its versatility in medicinal chemistry (Holla, Bhat, & Shetty, 2003).

Biomedical Research

Furthermore, 4-fluoro-3-phenoxybenzoic acid finds application in biomedical research. For instance, it has been involved in the development of sensitive assays, like a fluorescence enzyme immunoassay for detecting its metabolites in biological samples, which is vital for monitoring human exposure to certain pesticides (Huo et al., 2018).

Safety And Hazards

4-Fluoro-3-phenoxybenzoic acid is labeled with the GHS07 pictogram and has the hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-fluoro-3-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXNXMTVRWIUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228005
Record name 4-Fluoro-3-phenoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-phenoxybenzoic acid

CAS RN

77279-89-1
Record name 4-Fluoro-3-phenoxybenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-phenoxybenzoic acid
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Record name 4-Fluoro-3-phenoxybenzoic acid
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Record name 4-Fluoro-3-phenoxybenzoic acid
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Record name 4-Fluoro-3-phenoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
408
Citations
JC Chuang, JM Van Emon, RM Trejo, J Durnford - Talanta, 2011 - Elsevier
… However, there was high cross-reactivity (72%) for 4-fluoro-3-phenoxybenzoic acid (FPBA), a metabolite of cyfluthrin, a common pyrethroid with fluorine substituted to the alcohol moiety …
Number of citations: 26 www.sciencedirect.com
J Ueyama, A Kimata, M Kamijima, N Hamajima… - Environmental …, 2009 - Elsevier
… 2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carbocylic acid (DCCA), 3-(2,2-dibromovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid (DBCA), and 4-fluoro-3-phenoxybenzoic acid …
Number of citations: 70 www.sciencedirect.com
TP Mohan, B Vishalakshi, KS Bhat, KS Rao… - 2004 - nopr.niscpr.res.in
… 4Fluoro-3-phenoxybenzoic acid 2 is prepared starting from 4Fluoro-3-phenoxybenzaldehyde 1. Esterification of 2 with methanol in the presence of H2S04 gives the corresponding ester …
Number of citations: 77 nopr.niscpr.res.in
D Chopra, TP Mohan, KS Sreedhar… - … Section E: Structure …, 2005 - scripts.iucr.org
In the title compound, C13H9FO3, the dihedral angle between the benzene rings is 82.1 (1). The crystal structure is mainly stabilized by carboxylic acid dimers involving O—H⋯O …
Number of citations: 5 scripts.iucr.org
A Kimata, T Kondo, J Ueyama, K Yamamoto… - International archives of …, 2009 - Springer
… by the carboxylesterase enzymes after their absorption in the body, the alcoholic moiety is further metabolized to 3-phenoxybenzoic acid (3-PBA) or 4-fluoro-3-phenoxybenzoic acid (…
Number of citations: 25 link.springer.com
P Hu, W Su, A Vinturache, H Gu, C Cai, M Lu… - Environmental …, 2021 - Elsevier
… The other metabolites [4-fluoro-3-phenoxybenzoic acid (4-F-3PBA), trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid (trans-DCCA), and cis-3-(2,2-dibromovinyl)-2…
Number of citations: 26 www.sciencedirect.com
KJ Trunnelle, DH Bennett, KC Ahn, MB Schenker… - Environmental …, 2014 - Elsevier
… note that, although our results were validated by a GC/MS method, it is possible for cross-reactivity to occur with another common pyrethroid metabolite, 4-fluoro-3-phenoxybenzoic acid (…
Number of citations: 51 www.sciencedirect.com
KH Kühn, G Leng, KA Bucholski, L Dunemann, H Idel - Chromatographia, 1996 - Springer
… It apPears that 4-fluoro-3-phenoxybenzoic acid is a characteristic urinary marker for cyfluthrin exposure. The limits of determination are 0.5-1.0 pg L -1 urine depending on the …
Number of citations: 50 link.springer.com
M Yoo, YH Lim, T Kim, D Lee, YC Hong - Annals of occupational and …, 2016 - Springer
… We did not have any information on urinary metabolites of pyrethroid other than 3-PBA, including cis- and trans-DCCA, 4-fluoro-3-phenoxybenzoic acid (4F3PBA). However, urinary 3-…
Number of citations: 67 link.springer.com
KS Lee, YA Lee, YJ Lee, C ho Shin, YH Lim… - Environmental …, 2019 - Elsevier
Background Pyrethroid pesticides are reported to be the most commonly used residential insecticides worldwide. We aimed to investigate the relationship between prenatal and …
Number of citations: 18 www.sciencedirect.com

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